molecular formula C21H25N3O5 B2774161 Methyl 4-({2-[4-(hydroxymethyl)piperidino]benzyl}amino)-3-nitrobenzenecarboxylate CAS No. 860610-85-1

Methyl 4-({2-[4-(hydroxymethyl)piperidino]benzyl}amino)-3-nitrobenzenecarboxylate

Cat. No. B2774161
CAS RN: 860610-85-1
M. Wt: 399.447
InChI Key: AWCOVTOEAMLLNE-UHFFFAOYSA-N
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Description

“Methyl 4-({2-[4-(hydroxymethyl)piperidino]benzyl}amino)-3-nitrobenzenecarboxylate” is a chemical compound . It is a derivative of piperidine , which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .


Synthesis Analysis

The synthesis of piperidine derivatives, such as the compound , is an important task of modern organic chemistry . The development of fast and cost-effective methods for the synthesis of substituted piperidines has been widespread . There have been numerous methods for the synthesis of piperidines described in the literature .


Chemical Reactions Analysis

The chemical reactions involving piperidine derivatives have been extensively studied . These reactions often involve intra- and intermolecular reactions leading to the formation of various piperidine derivatives .

Scientific Research Applications

Oxindole Synthesis and Medicinal Chemistry Applications

The compound is utilized in the synthesis of oxindoles via palladium-catalyzed C-H functionalization, showcasing its importance in medicinal chemistry synthesis. This approach is part of Buchwald's and Hartwig's methodologies, indicating its role in the development of enzyme inhibitors, particularly for serine palmitoyl transferase, an enzyme involved in sphingolipid metabolism with implications in various diseases (Magano, Kiser, Shine, & Chen, 2014).

Reactivity in Nitrophenyl Substituted Cyclic Amines

The reactivity of nitrophenyl substituted cyclic amines, which includes modifications of the compound or its derivatives, has been studied, revealing insights into the formation of aminoketones and benzoxazines. These findings have implications for the development of new synthetic pathways and potentially novel compounds with unique properties (Moehrle & Mehrens, 1998; Möhrle & Mehrens, 1998).

Preparation and Structural Analysis

The preparation and structural determination of related piperidinedione derivatives have been reported, highlighting the compound's utility as a synthetic intermediate in natural product synthesis and compounds with pharmacological interest. This research underscores the versatility of such compounds in synthesizing a variety of biologically active molecules (Ibenmoussa et al., 1998).

Future Directions

Piperidine derivatives continue to play a significant role in the pharmaceutical industry . The development of new synthesis methods and the discovery of new pharmacological applications are areas of ongoing research .

properties

IUPAC Name

methyl 4-[[2-[4-(hydroxymethyl)piperidin-1-yl]phenyl]methylamino]-3-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O5/c1-29-21(26)16-6-7-18(20(12-16)24(27)28)22-13-17-4-2-3-5-19(17)23-10-8-15(14-25)9-11-23/h2-7,12,15,22,25H,8-11,13-14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWCOVTOEAMLLNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)NCC2=CC=CC=C2N3CCC(CC3)CO)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-({2-[4-(hydroxymethyl)piperidino]benzyl}amino)-3-nitrobenzenecarboxylate

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